molecular formula C16H14ClN3O5S B15355242 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide

4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide

Cat. No.: B15355242
M. Wt: 395.8 g/mol
InChI Key: AHVOGCBKNVSCRL-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is a complex organic compound characterized by its indole and benzamide functional groups. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Properties

Molecular Formula

C16H14ClN3O5S

Molecular Weight

395.8 g/mol

IUPAC Name

4-chloro-N-(5-hydroxy-2-methyl-3-oxo-2H-indol-1-yl)-3-sulfamoylbenzamide

InChI

InChI=1S/C16H14ClN3O5S/c1-8-15(22)11-7-10(21)3-5-13(11)20(8)19-16(23)9-2-4-12(17)14(6-9)26(18,24)25/h2-8,21H,1H3,(H,19,23)(H2,18,24,25)

InChI Key

AHVOGCBKNVSCRL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis.

  • Functional Group Addition: Chlorination, hydroxylation, methylation, and sulfamoylation are performed using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This often requires the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide or ammonia.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Sodium hydroxide, ammonia, and various solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve indole receptors. Industry: It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 5-Chloro-N-Et-4-hydroxy-1-methyl-2-oxo-N-Ph-1,2-dihydroquinoline-3-carboxamide

  • 5-Chloro-3-hydroxy-2-methyl-2-naphthanilide

Uniqueness: 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

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